molecular formula C19H24O2 B4709262 1-Methyl-3-[5-(3-methylphenoxy)pentoxy]benzene

1-Methyl-3-[5-(3-methylphenoxy)pentoxy]benzene

Cat. No.: B4709262
M. Wt: 284.4 g/mol
InChI Key: WBZGXUOVKMGWBO-UHFFFAOYSA-N
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Description

1-Methyl-3-[5-(3-methylphenoxy)pentoxy]benzene is an organic compound that features a benzene ring substituted with a methyl group and a pentoxy chain linked to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[5-(3-methylphenoxy)pentoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3-methylphenoxy pentanol: This involves the reaction of 3-methylphenol with 5-bromopentanol under basic conditions to form the ether linkage.

    Final coupling: The final step involves the coupling of the 3-methylphenoxy pentanol with 1-bromo-3-methylbenzene under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[5-(3-methylphenoxy)pentoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-Methyl-3-[5-(3-methylphenoxy)pentoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[5-(3-methylphenoxy)pentoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-[5-(4-methylphenoxy)pentoxy]benzene: Similar structure but with a different position of the methyl group on the phenoxy ring.

    1-Methyl-3-[5-(2-methylphenoxy)pentoxy]benzene: Similar structure but with the methyl group on the ortho position of the phenoxy ring.

Uniqueness

1-Methyl-3-[5-(3-methylphenoxy)pentoxy]benzene is unique due to the specific positioning of the methyl group on the meta position of the phenoxy ring, which can influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

1-methyl-3-[5-(3-methylphenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-16-8-6-10-18(14-16)20-12-4-3-5-13-21-19-11-7-9-17(2)15-19/h6-11,14-15H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZGXUOVKMGWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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